molecular formula C24H24N4O4 B11297041 Butyl 4-{[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate

Butyl 4-{[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate

Cat. No.: B11297041
M. Wt: 432.5 g/mol
InChI Key: CHOOCKOZXCFEJI-UHFFFAOYSA-N
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Description

Butyl 4-{[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate is a complex organic compound with a molecular formula of C24H24N4O4 . This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of Butyl 4-{[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate involves multiple steps. The reaction conditions typically involve the use of reagents such as N,N-dimethylformamide (DMF) and dimethyl acetal (DMA) for the condensation and cyclization steps . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and n-butyllithium (n-BuLi) for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with NaBH4 typically yields alcohol derivatives .

Mechanism of Action

The mechanism of action of Butyl 4-{[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

butyl 4-[(6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]benzoate

InChI

InChI=1S/C24H24N4O4/c1-4-5-13-32-24(31)16-8-10-17(11-9-16)25-22(29)19-14-18-21(27(19)3)26-20-15(2)7-6-12-28(20)23(18)30/h6-12,14H,4-5,13H2,1-3H3,(H,25,29)

InChI Key

CHOOCKOZXCFEJI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C

Origin of Product

United States

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